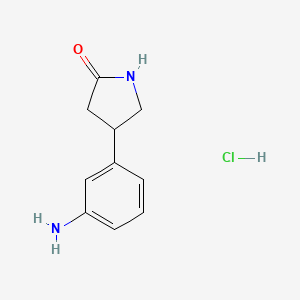![molecular formula C15H18N2O3 B1398581 Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 1053656-23-7](/img/structure/B1398581.png)
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is a chemical compound with the molecular formula C15H18N2O3 . It has a molecular weight of 274.32 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is 1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3 .Physical And Chemical Properties Analysis
The predicted boiling point of Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is 377.9±35.0 °C . The predicted density is 1.119±0.06 g/cm3 . The predicted pKa is -3.81±0.25 .Wissenschaftliche Forschungsanwendungen
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
-
Anti-infective Agents
- Field : Pharmaceutical Chemistry
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial activities .
- Methods : The synthesis of these compounds involves the use of nitrogen- and oxygen-containing scaffolds .
- Results : These compounds have shown promising results in combating various infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .
-
Hole-blocking Material
- Field : Material Science
- Application : Certain oxadiazoles, such as 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), can be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes .
- Methods : These compounds are incorporated into the device structure to enhance its efficiency .
- Results : The use of these compounds has been shown to enhance the efficiency of the device .
-
Treatment of Neurodegenerative Disorders
- Field : Neuropharmacology
- Application : Certain 1,2,4-oxadiazole derivatives have shown affinity to metabotropic glutamate receptor type II and IV . These receptors are attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders .
- Methods : The compounds are designed to interact with these specific receptors in the brain .
- Results : While specific results for “Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate” are not available, other 1,2,4-oxadiazole derivatives have shown promise in this area .
-
Agrochemical Applications
- Field : Agrochemistry
- Application : 1,2,4-oxadiazole derivatives have been utilized as the core active structure within numerous applications in agrochemistry .
- Methods : These compounds are designed and synthesized to interact with specific targets in pests or crops .
- Results : Tioxazafen and flufenoxadiazam are prominent examples where 1,2,4-oxadiazole derivatives were utilized effectively .
Safety And Hazards
Zukünftige Richtungen
1,2,4-oxadiazoles, such as Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate, have been synthesized as anti-infective agents . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents could be a promising direction for future research .
Eigenschaften
IUPAC Name |
ethyl 5-(4-tert-butylphenyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-19-14(18)12-16-13(20-17-12)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHASOSRKYQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)
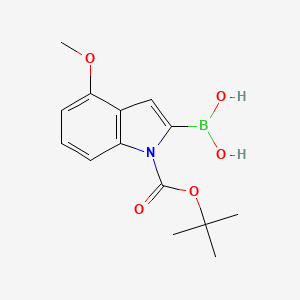
![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1398503.png)
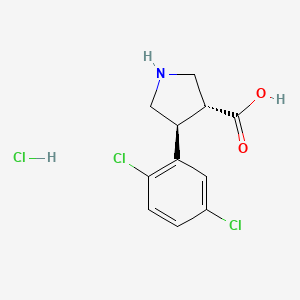
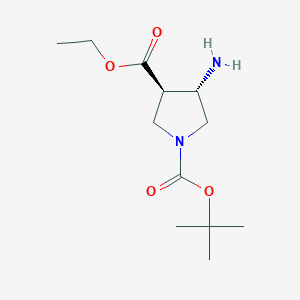
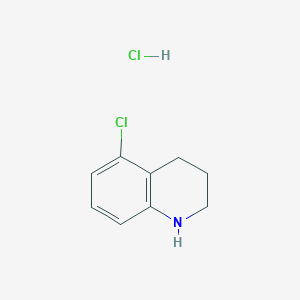
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)
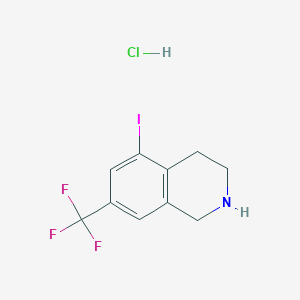

![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)
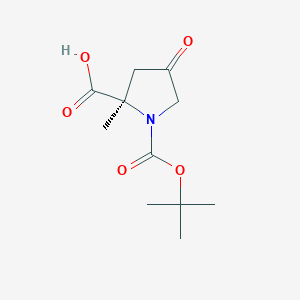
![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)

